molecular formula C21H20ClN3O4S B7700297 4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide

4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide

Cat. No.: B7700297
M. Wt: 445.9 g/mol
InChI Key: ORZVSPRLBNCHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, an ethoxy group, and a pyridin-2-ylmethylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)aniline under basic conditions to form the desired benzamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar solvents like methanol or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group can yield 4-chloro-N-[2-formyl-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide, while substitution of the chloro group with an amine can yield 4-amino-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide.

Scientific Research Applications

4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the pyridin-2-ylmethylsulfamoyl group suggests potential interactions with sulfur-containing biomolecules, while the benzamide core may facilitate binding to protein targets. The exact pathways and molecular targets involved can vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-ethoxyphenyl)benzamide
  • 4-chloro-N-(2,4-dichlorophenyl)benzamide
  • 4-chloro-N-(4-methoxyphenyl)benzamide

Uniqueness

4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide is unique due to the presence of the pyridin-2-ylmethylsulfamoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-chloro-N-[2-ethoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-2-29-20-11-10-18(30(27,28)24-14-17-5-3-4-12-23-17)13-19(20)25-21(26)15-6-8-16(22)9-7-15/h3-13,24H,2,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZVSPRLBNCHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.